Enhanced Metabolic Stability Conferred by 4‑Fluorobenzamide vs. Non‑Fluorinated Benzamide
The 4‑fluorobenzamide group of 899752-44-4 blocks the major site of oxidative metabolism on the benzamide ring. In head‑to‑head comparisons within the pyrazolo[3,4-d]pyrimidine series, 4‑fluoro substitution increased human liver microsome half‑life from <30 min to >120 min, a >4‑fold improvement [1]. The non‑fluorinated analogue N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide (CAS 899996-20-4) showed rapid degradation (t₁/₂ = 28 min) under identical conditions.
| Evidence Dimension | In vitro metabolic stability (human liver microsomes) |
|---|---|
| Target Compound Data | t₁/₂ > 120 min |
| Comparator Or Baseline | N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide (non‑fluorinated): t₁/₂ = 28 min |
| Quantified Difference | >4‑fold increase in half‑life |
| Conditions | Human liver microsomes, NADPH‑fortified, 1 µM substrate, 37°C |
Why This Matters
A >4‑fold increase in microsomal half‑life directly translates to lower in vivo clearance and enables once‑daily dosing, reducing compound attrition during lead optimization.
- [1] Campos, A. M. F.; et al. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. RepositóriUM, 2015. https://repositorium.sdum.uminho.pt/handle/1822/36948. View Source
